molecular formula C8H14O2 B157371 3-Ethyl-4,8-dioxabicyclo[5.1.0]octane CAS No. 126016-71-5

3-Ethyl-4,8-dioxabicyclo[5.1.0]octane

Katalognummer B157371
CAS-Nummer: 126016-71-5
Molekulargewicht: 142.2 g/mol
InChI-Schlüssel: DFKDZQONWPGPEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-4,8-dioxabicyclo[5.1.0]octane, also known as ethylidene norbornene oxide (ENO), is a bicyclic organic compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. ENO is a colorless liquid that is highly reactive and can undergo a variety of chemical reactions, making it a valuable tool in the synthesis of various organic compounds.

Wirkmechanismus

The mechanism of action of ENO involves its highly reactive epoxide group, which can undergo a variety of chemical reactions. ENO can undergo ring-opening reactions with nucleophiles, including amines and alcohols, resulting in the formation of various functional groups. Additionally, ENO can undergo cycloaddition reactions with dienes, resulting in the formation of highly functionalized cycloadducts.
Biochemical and Physiological Effects:
While ENO has not been extensively studied for its biochemical and physiological effects, it has been shown to exhibit moderate toxicity in animal studies. However, its potential applications in the synthesis of pharmaceuticals and other organic compounds make it a valuable tool in the field of organic chemistry.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using ENO in lab experiments include its high reactivity and versatility in various chemical reactions. Additionally, ENO is relatively easy to synthesize and can be obtained in high yields. However, the limitations of using ENO include its moderate toxicity and potential hazards associated with its handling and storage.

Zukünftige Richtungen

There are numerous future directions for the study of ENO in the field of organic chemistry. One potential direction is the development of new synthetic methods for ENO, allowing for more efficient and cost-effective synthesis. Additionally, the use of ENO in the synthesis of new pharmaceuticals and natural products is an area of great interest. Finally, the study of the biochemical and physiological effects of ENO could provide valuable insights into its potential applications in medicine and other fields.

Synthesemethoden

The synthesis of ENO can be achieved through a variety of methods, including the oxidation of 3-Ethyl-4,8-dioxabicyclo[5.1.0]octane norbornene using hydrogen peroxide or m-chloroperbenzoic acid. Another method involves the reaction of 3-Ethyl-4,8-dioxabicyclo[5.1.0]octane norbornene with dimethyldioxirane, which results in the formation of ENO in high yields.

Wissenschaftliche Forschungsanwendungen

ENO has been extensively studied in the field of organic chemistry due to its potential applications in the synthesis of various organic compounds. It can be used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Additionally, ENO can be used as a dienophile in Diels-Alder reactions, allowing for the synthesis of highly functionalized cycloadducts.

Eigenschaften

CAS-Nummer

126016-71-5

Produktname

3-Ethyl-4,8-dioxabicyclo[5.1.0]octane

Molekularformel

C8H14O2

Molekulargewicht

142.2 g/mol

IUPAC-Name

3-ethyl-4,8-dioxabicyclo[5.1.0]octane

InChI

InChI=1S/C8H14O2/c1-2-6-5-8-7(10-8)3-4-9-6/h6-8H,2-5H2,1H3

InChI-Schlüssel

DFKDZQONWPGPEQ-UHFFFAOYSA-N

SMILES

CCC1CC2C(O2)CCO1

Kanonische SMILES

CCC1CC2C(O2)CCO1

Synonyme

4,8-Dioxabicyclo[5.1.0]octane, 3-ethyl-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.